5-Amino-2-bromo-3-chlorobenzonitrile
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Overview
Description
5-Amino-2-bromo-3-chlorobenzonitrile is an organic compound with the molecular formula C7H4BrClN2 It is a derivative of benzonitrile, featuring amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-3-chlorobenzonitrile typically involves the bromination and chlorination of 2-amino benzonitrile. One common method includes the following steps:
Bromination: 2-Amino benzonitrile is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromo group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromo-3-chlorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid are commonly used for electrophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while oxidation and reduction can yield different amino, bromo, or chloro derivatives .
Scientific Research Applications
5-Amino-2-bromo-3-chlorobenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromo-3-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzonitrile: Similar in structure but lacks the bromo substituent.
5-Amino-3-bromo-2-chloropyridine: Contains a pyridine ring instead of a benzene ring.
2-Amino-3-bromo-5-chlorobenzonitrile: A positional isomer with different substitution patterns
Uniqueness
5-Amino-2-bromo-3-chlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and research studies .
Properties
Molecular Formula |
C7H4BrClN2 |
---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
5-amino-2-bromo-3-chlorobenzonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-7-4(3-10)1-5(11)2-6(7)9/h1-2H,11H2 |
InChI Key |
UDSMOUVEHAJGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)Cl)N |
Origin of Product |
United States |
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